molecular formula C10H5F6NO3 B2431110 2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide CAS No. 302929-22-2

2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide

Cat. No. B2431110
CAS RN: 302929-22-2
M. Wt: 301.144
InChI Key: DZNLBJDPIJEYBA-UHFFFAOYSA-N
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Description

This compound is a type of acetamide, which is an organic compound with the formula CH3CONH2. It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 and is derived from methane. It also contains a benzo[d][1,3]dioxol-2-yl group, which is a type of aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the benzodioxole ring, and the acetamide group. The trifluoromethyl group is known for its high electronegativity, which can significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the benzodioxole ring. The trifluoromethyl group is known for its high stability and resistance to reduction and nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Structural Studies

The development of novel synthetic methodologies and the study of their molecular structures and dynamics represent a significant portion of research applications involving trifluoroacetamide derivatives. For instance, the efficient synthesis of novel tricyclic benzoxazine derivatives via ring opening of epoxide, showcasing the versatility of trifluoroacetamide compounds in synthesizing complex molecular structures with potential application in material science and pharmacology (Mansha et al., 2020).

Catalysis and Organic Transformations

Research into trifluoroacetamide derivatives extends into catalysis, where their role in facilitating various organic transformations is examined. Studies include the catalytic activity of metal triflates in secondary benzylation, indicating the potential of trifluoroacetamide derivatives in enhancing the efficiency and selectivity of organic synthesis processes (Noji et al., 2003).

Material Science and Functional Materials

In material science, the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors highlight the functional applications of trifluoroacetamide derivatives in creating materials with enhanced durability and resistance to degradation (Yıldırım & Cetin, 2008).

Spectroscopy and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs provide insights into the electronic properties and potential applications of trifluoroacetamide derivatives in pharmaceuticals and dye-sensitized solar cells, demonstrating their versatility across different fields of science (Mary et al., 2020).

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO3/c11-8(12,13)7(18)17-10(9(14,15)16)19-5-3-1-2-4-6(5)20-10/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLBJDPIJEYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)acetamide

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